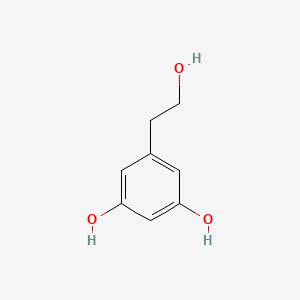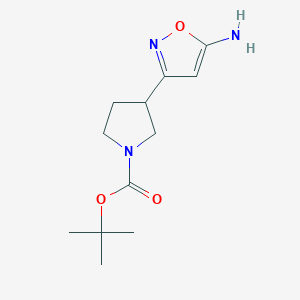
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is a chemical compound that features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and an isoxazole ring with an amino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and protected with a Boc group to prevent unwanted reactions during subsequent steps.
Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling of the Two Rings: The protected pyrrolidine and the isoxazole rings are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The amino group on the isoxazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or other oxidized derivatives.
Reduction: Can produce reduced forms of the compound with modified functional groups.
Substitution: Results in substituted derivatives with new functional groups attached to the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Affecting their activity and leading to various biological effects.
Modulate Signaling Pathways: Influencing cellular processes and responses.
Interact with Nucleic Acids: Potentially affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanoate
- ®-2-(1-Boc-3-pyrrolidinyl)acetic Acid
- 3-(1-Boc-3-pyrrolidinyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Uniqueness
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is unique due to its combination of a protected pyrrolidine ring and an isoxazole ring with an amino group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H19N3O3 |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
tert-butyl 3-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-8(7-15)9-6-10(13)18-14-9/h6,8H,4-5,7,13H2,1-3H3 |
InChI-Schlüssel |
LAOZNPZNVHAIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


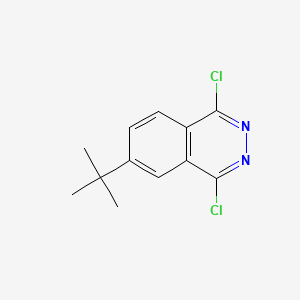

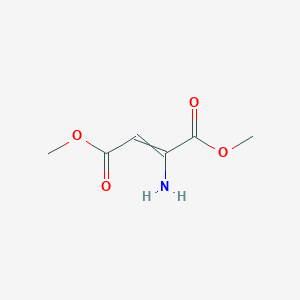


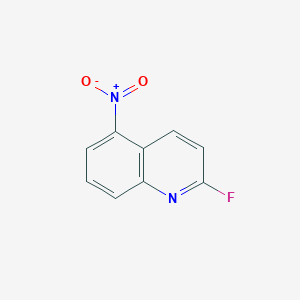
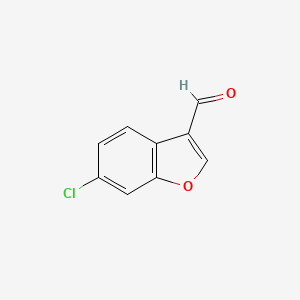
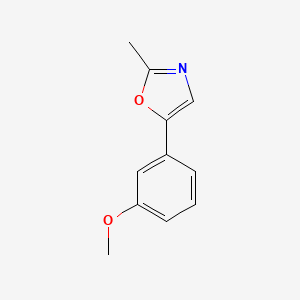
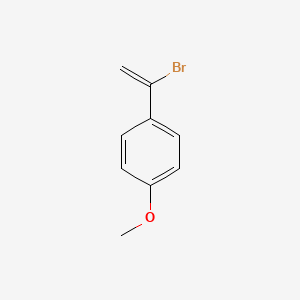
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)

